2-Methyl-3-phenylpropanoic acid (CAS 1009-67-2), also known as alpha-methylhydrocinnamic acid, is a chiral aromatic carboxylic acid widely utilized as a building block in organic synthesis and pharmaceutical development . Characterized by its low-melting crystalline form (39–41 °C) and a predicted LogP of approximately 2.10, this compound serves as a critical precursor for generating stereospecific active pharmaceutical ingredients (APIs) [1]. Its primary procurement value lies in its alpha-stereocenter, which makes it an ideal model substrate for asymmetric hydrogenation, enzymatic resolution, and the synthesis of complex chiral libraries [2].
Substituting 2-methyl-3-phenylpropanoic acid with its closest unbranched analog, 3-phenylpropanoic acid, fundamentally disrupts chiral synthesis workflows [1]. The absence of the alpha-methyl group in the generic substitute eliminates the stereocenter, rendering the material achiral and entirely useless for enantioselective resolution assays or stereospecific API production [2]. Furthermore, the lack of alpha-branching reduces the compound's lipophilicity, dropping the LogP from approximately 2.10 to 1.84, and raises its melting point by nearly 10 °C [3]. These physicochemical shifts alter organic phase partitioning and require higher thermal inputs during melt processing, making the unbranched analog an unviable substitute in tightly controlled process chemistry.
2-Methyl-3-phenylpropanoic acid possesses an alpha-stereocenter, allowing it to be resolved into its (R) or (S) enantiomers with high enantiomeric excess (ee >95%) using chiral catalysts such as Ru(OCOCH3)2[(S)-H8-BINAP] or via enzymatic resolution [1]. In contrast, the unbranched baseline 3-phenylpropanoic acid is achiral and cannot serve as a chiral building block.
| Evidence Dimension | Enantiomeric excess (ee) potential |
| Target Compound Data | >95% ee achievable via asymmetric catalysis |
| Comparator Or Baseline | 3-phenylpropanoic acid (0% ee, achiral) |
| Quantified Difference | Absolute gain of >95% ee capability |
| Conditions | Asymmetric hydrogenation or enzymatic resolution workflows |
Enables the procurement of a structurally defined chiral precursor essential for stereospecific pharmaceutical synthesis.
The presence of the alpha-methyl group increases the lipophilicity of 2-methyl-3-phenylpropanoic acid, shifting its octanol-water partition coefficient (LogP) to approximately 2.10 [1]. This is a measurable increase over the unbranched 3-phenylpropanoic acid, which has a LogP of 1.84 [2]. This enhanced lipophilicity improves the compound's solubility in non-polar organic solvents and alters its partitioning behavior in biphasic extraction systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP ~ 2.10 |
| Comparator Or Baseline | 3-phenylpropanoic acid (LogP = 1.84) |
| Quantified Difference | ~0.26 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partitioning models |
Dictates solvent selection and improves recovery yields during continuous flow synthesis or biphasic liquid-liquid extractions.
2-Methyl-3-phenylpropanoic acid exhibits a lower melting point profile (39–41 °C) compared to its unbranched analog, 3-phenylpropanoic acid, which melts at 47–50 °C . This lower thermal transition threshold means the compound can be processed as a melt at lower temperatures, reducing the thermal load required during reactor charging or solvent-free formulations.
| Evidence Dimension | Melting point transition range |
| Target Compound Data | 39–41 °C |
| Comparator Or Baseline | 3-phenylpropanoic acid (47–50 °C) |
| Quantified Difference | ~8–9 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Lowers energy requirements for melt processing and alters crystallization dynamics during bulk material handling.
Because 2-methyl-3-phenylpropanoic acid can be resolved to >95% enantiomeric excess, it is the correct choice for synthesizing chiral profen-derivatives and other stereospecific active pharmaceutical ingredients where the achiral 3-phenylpropanoic acid would fail [1].
The compound's elevated LogP (~2.10) ensures superior partitioning into the organic phase compared to unbranched analogs, making it highly suitable for phase-transfer catalyzed reactions and continuous-flow liquid-liquid extraction workflows [2].
With a melting point of 39–41 °C, this compound is ideal for solvent-free formulations and low-temperature reactor charging, minimizing the thermal degradation risks associated with higher-melting baseline materials .
Irritant